3-[4-(DIACETOXYMETHYL)-1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-EPOXYISOINDOL-2-YL]BENZOIC ACID
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Overview
Description
3-[4-(DIACETOXYMETHYL)-1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-EPOXYISOINDOL-2-YL]BENZOIC ACID is a complex organic compound with a unique structure that includes a benzoic acid moiety and an epoxyisoindole ring system
Preparation Methods
The synthesis of 3-[4-(DIACETOXYMETHYL)-1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-EPOXYISOINDOL-2-YL]BENZOIC ACID involves multiple steps. One common synthetic route starts with the preparation of the epoxyisoindole intermediate, which is then reacted with benzoic acid derivatives under specific conditions to yield the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form different derivatives.
Reduction: The epoxyisoindole ring can be reduced under specific conditions.
Substitution: The acetoxymethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[4-(DIACETOXYMETHYL)-1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-EPOXYISOINDOL-2-YL]BENZOIC ACID has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(DIACETOXYMETHYL)-1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-EPOXYISOINDOL-2-YL]BENZOIC ACID involves its interaction with specific molecular targets. The benzoic acid moiety can interact with enzymes and receptors, while the epoxyisoindole ring can form covalent bonds with nucleophilic sites in proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include other benzoic acid derivatives and epoxyisoindole-containing molecules. Compared to these compounds, 3-[4-(DIACETOXYMETHYL)-1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-EPOXYISOINDOL-2-YL]BENZOIC ACID is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Some similar compounds include:
- 2-(4-Oxo-3,4-dihydro-2-quinazolinylmethyl)benzoic acids
- 3,4-Dimethoxybenzoic acid derivatives .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-[7-(diacetyloxymethyl)-1,3-dioxo-4,7a-dihydro-3aH-4,7-epoxyisoindol-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO9/c1-9(22)28-19(29-10(2)23)20-7-6-13(30-20)14-15(20)17(25)21(16(14)24)12-5-3-4-11(8-12)18(26)27/h3-8,13-15,19H,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAGJAHTEFRDQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C12C=CC(O1)C3C2C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)O)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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